molecular formula C11H16N2O2 B8526978 5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine

5-(Azetidin-3-yloxy)-2-(ethoxymethyl)pyridine

Cat. No. B8526978
M. Wt: 208.26 g/mol
InChI Key: PBOZIEBKJTYQES-UHFFFAOYSA-N
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Patent
US08716470B2

Procedure details

tert-Butyl 3-{[6-(hydroxymethyl)pyridin-3-yl]oxy}azetidine-1-carboxylate (242 mg) and THF (3 ml) were mixed, and triethylamine (182 mg) and methanesulfonyl chloride (147 mg) were added thereto, followed by stirring at room temperature for 1 hour. In another flask, THF (3 ml) and EtOH (237 mg) were mixed, and NaH was added thereto, followed by stirring at room temperature for 10 minutes. The reaction mixture prepared immediately before was added thereto, followed by stirring at room temperature for 1 hour. Water and EtOAc were added to the reaction mixture, and the organic layer was concentrated under reduced pressure. DCE (4 ml) and TFA (1 ml) were added to the obtained residue, followed by stirring at room temperature for 5 hours, and then concentrating under reduced pressure. CHCl3 and a 1 M aqueous NaOH solution were added to the residue, and the organic layer was dried over Na2SO4 and then concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 5-(azetidin-3-yloxy)-2-(ethoxymethyl)pyridine (131 mg).
Name
tert-Butyl 3-{[6-(hydroxymethyl)pyridin-3-yl]oxy}azetidine-1-carboxylate
Quantity
242 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
237 mg
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
147 mg
Type
reactant
Reaction Step Five
Quantity
182 mg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:8]=[CH:7][C:6]([O:9][CH:10]2[CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11]2)=[CH:5][CH:4]=1.CS(Cl)(=O)=O.[H-].[Na+].[CH3:28][CH2:29]OC(C)=O>O.CCO.C1COCC1.C(N(CC)CC)C>[NH:12]1[CH2:11][CH:10]([O:9][C:6]2[CH:5]=[CH:4][C:3]([CH2:2][O:1][CH2:28][CH3:29])=[N:8][CH:7]=2)[CH2:13]1 |f:2.3|

Inputs

Step One
Name
tert-Butyl 3-{[6-(hydroxymethyl)pyridin-3-yl]oxy}azetidine-1-carboxylate
Quantity
242 mg
Type
reactant
Smiles
OCC1=CC=C(C=N1)OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
237 mg
Type
solvent
Smiles
CCO
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
147 mg
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
182 mg
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture prepared immediately
ADDITION
Type
ADDITION
Details
before was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
DCE (4 ml) and TFA (1 ml) were added to the obtained residue
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrating under reduced pressure
ADDITION
Type
ADDITION
Details
CHCl3 and a 1 M aqueous NaOH solution were added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CC(C1)OC=1C=CC(=NC1)COCC
Measurements
Type Value Analysis
AMOUNT: MASS 131 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.